molecular formula C14H19N5O2S B6457651 N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2548974-99-6

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No. B6457651
CAS RN: 2548974-99-6
M. Wt: 321.40 g/mol
InChI Key: JYHYQHLZBVAWNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps, including the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound .

Scientific Research Applications

Pharmaceuticals and Therapeutics

Pyrido[3,4-d]pyrimidine derivatives have shown significant therapeutic interest and have been approved for use as therapeutics . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Anticancer Agents

Pyrido[3,4-d]pyrimidines have been explored as anticancer agents . They have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .

Antitumor Activity

These compounds have also been studied for their antitumor activity . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Antibacterial Activity

Pyrido[3,4-d]pyrimidines have been studied for their antibacterial properties . They have shown a broad spectrum of activities, including antibacterial effects .

CNS Depressive Activity

These compounds have also been studied for their CNS depressive activity . This makes them potential candidates for the development of drugs targeting the central nervous system .

Anticonvulsant Activity

Pyrido[3,4-d]pyrimidines have been studied for their anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders .

Antipyretic Activity

These compounds have also been studied for their antipyretic (fever-reducing) activity . This suggests potential applications in the treatment of fever and related conditions .

Hydrocarbon Recovery

While not directly related to the specific compound , it’s worth noting that N-methyl-2-pyrrolidone, a compound with a similar structure, is used to recover certain hydrocarbons generated in the processing of petrochemicals . This suggests potential industrial applications for pyrido[3,4-d]pyrimidine derivatives.

Future Directions

Pyrido[2,3-d]pyrimidines have been studied in the development of new therapies due to their biological potential. They are present in relevant drugs and have shown a therapeutic interest . This suggests that “N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” may also have potential therapeutic applications in the future.

properties

IUPAC Name

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-10-16-13-8-15-6-4-12(13)14(17-10)19-7-5-11(9-19)18(2)22(3,20)21/h4,6,8,11H,5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHYQHLZBVAWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

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